Cas no 155913-59-0 (5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-, (3bS,5aS,8R,10aS,10bS)-)

5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-, (3bS,5aS,8R,10aS,10bS)- structure
155913-59-0 structure
Product Name:5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-, (3bS,5aS,8R,10aS,10bS)-
CAS-Nr.:155913-59-0
MF:C20H26O2
MW:298.419246196747
CID:4740052
Update Time:2024-11-06

5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-, (3bS,5aS,8R,10aS,10bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-, (3bS,5aS,8R,10aS,10bS)-
    • Dehydrocafestol
    • Inchi: 1S/C20H26O2/c1-19-7-5-17-15(6-9-22-17)16(19)4-8-20-10-13(2-3-18(19)20)14(11-20)12-21/h6,9,11,13,16,18,21H,2-5,7-8,10,12H2,1H3/t13-,16-,18+,19-,20+/m1/s1
    • InChI-Schlüssel: JNDHLTWPNCPVFH-NLMIBYRWSA-N
    • Lächelt: O1C=CC2[C@]3([H])[C@](C)([C@]4([H])CC[C@]5([H])C[C@]4(C=C5CO)CC3)CCC1=2

Experimentelle Eigenschaften

  • Dichte: 1.18±0.1 g/cm3(Predicted)
  • Siedepunkt: 439.8±45.0 °C(Predicted)
  • pka: 14.73±0.10(Predicted)

5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-, (3bS,5aS,8R,10aS,10bS)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
PhytoLab
86057-50mg
Dehydrocafestol
155913-59-0 ≥ 95.0 %
50mg
€1494.0000000000002 2023-10-25
PhytoLab
86057-250mg
Dehydrocafestol
155913-59-0 ≥ 95.0 %
250mg
€7055 2023-10-25
PhytoLab
86057-500mg
Dehydrocafestol
155913-59-0 ≥ 95.0 %
500mg
€13280 2023-10-25
PhytoLab
86057-1000mg
Dehydrocafestol
155913-59-0 ≥ 95.0 %
1000mg
€24900 2023-10-25

5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,8,9,10,10a,10b,11,12-decahydro-10b-methyl-, (3bS,5aS,8R,10aS,10bS)- Verwandte Literatur

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